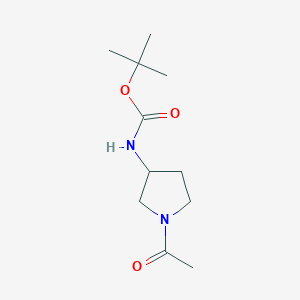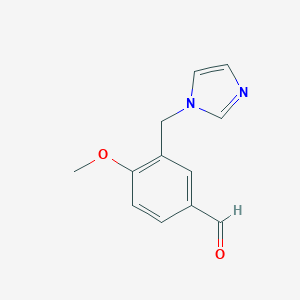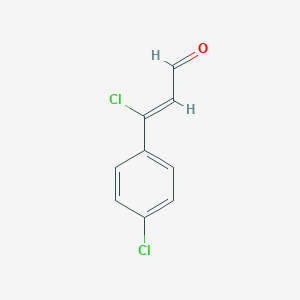
5-(3-Chlorophenyl)pyridin-2-amine
説明
“5-(3-Chlorophenyl)pyridin-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has an amine group (-NH2) attached to the second carbon of the pyridine ring and a chlorophenyl group attached to the fifth carbon .
Molecular Structure Analysis
The molecular structure of “5-(3-Chlorophenyl)pyridin-2-amine” consists of a pyridine ring with an amine group (-NH2) attached to the second carbon and a chlorophenyl group attached to the fifth carbon . The presence of the nitrogen atom in the pyridine ring and the amine group makes the compound a heterocyclic amine .
科学的研究の応用
Application in Antidepressant Synthesis
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods of Application or Experimental Procedures : The synthesis of antidepressant molecules involves various metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Application in Anti-HIV and Antibacterial Activities
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives, which can be synthesized from “5-(3-Chlorophenyl)pyridin-2-amine”, have shown promising anti-HIV and antibacterial activities .
- Methods of Application or Experimental Procedures : The compound was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
- Results or Outcomes : Among the series, certain compounds showed the most potent activity against E. coli, P. aeruginosa and S. epidermidis with the MIC of 3 µg/mL . One of the compounds exhibited the antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL, respectively, against HIV1 and HIV2 .
Application in Synthesis of Bioactive Aromatic Compounds
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : Indole derivatives, which can be synthesized from “5-(3-Chlorophenyl)pyridin-2-amine”, have shown promising biological potential . Indole scaffold has been found in many of the important synthetic drug molecules .
- Methods of Application or Experimental Procedures : The synthesis of bioactive aromatic compounds involves various reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis .
- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Synthesis of Antiviral Agents
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which can be synthesized from “5-(3-Chlorophenyl)pyridin-2-amine”, have shown promising antiviral activities .
- Methods of Application or Experimental Procedures : The compound was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Synthesis of Anti-inflammatory Agents
- Scientific Field : Bioorganic Chemistry .
- Summary of the Application : Chalcones of indole, which can be synthesized from “5-(3-Chlorophenyl)pyridin-2-amine”, have shown promising anti-inflammatory activities .
- Methods of Application or Experimental Procedures : The synthesis of anti-inflammatory agents involves various reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4, 5-dihydro-1H-pyrazol-5-yl) phenol (27) .
Safety And Hazards
特性
IUPAC Name |
5-(3-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-2-8(6-10)9-4-5-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIMHAAQBBISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602411 | |
| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)pyridin-2-amine | |
CAS RN |
893738-14-2 | |
| Record name | 5-(3-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



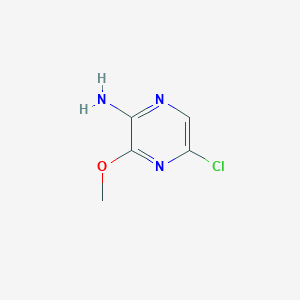
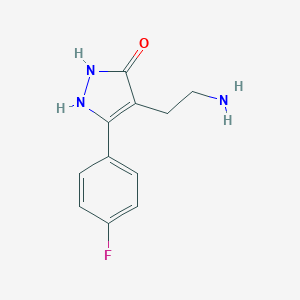
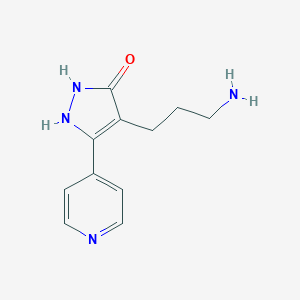
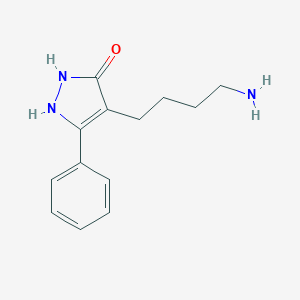
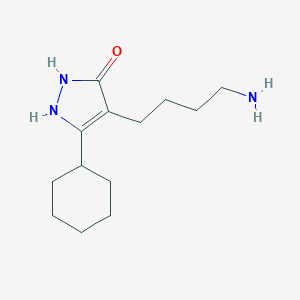
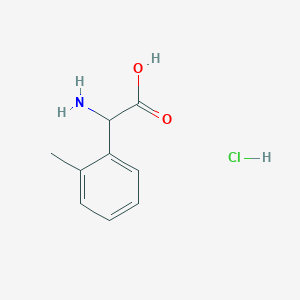
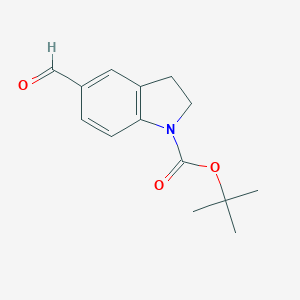
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
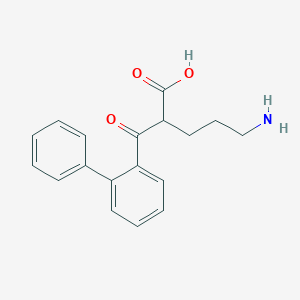
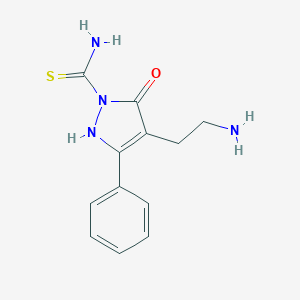
![5-[(4-formylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B113154.png)
